molecular formula C5H12N2O4 B1197537 N-Nitroso-2,3-dihydroxypropylethanolamine CAS No. 89911-78-4

N-Nitroso-2,3-dihydroxypropylethanolamine

Cat. No.: B1197537
CAS No.: 89911-78-4
M. Wt: 164.16 g/mol
InChI Key: ZRVIKNOBHVPYAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Nitroso-2,3-dihydroxypropylethanolamine: is a chemical compound that belongs to the class of nitrosamines Nitrosamines are known for their potential carcinogenic properties and are commonly found in various environmental and industrial contexts

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Nitroso-2,3-dihydroxypropylethanolamine typically involves the nitrosation of 2,3-dihydroxypropylethanolamine. This process can be carried out using nitrosating agents such as sodium nitrite in the presence of an acid, often hydrochloric acid, under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitrosation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) is crucial for monitoring the purity and concentration of the final product .

Chemical Reactions Analysis

Types of Reactions: N-Nitroso-2,3-dihydroxypropylethanolamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can regenerate the original amine .

Scientific Research Applications

N-Nitroso-2,3-dihydroxypropylethanolamine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying nitrosation reactions.

    Biology: Researchers study its effects on biological systems to understand the mechanisms of nitrosamine-induced carcinogenesis.

    Medicine: It serves as a reference compound in toxicological studies to evaluate the safety of pharmaceuticals and other consumer products.

    Industry: It is used in the development of analytical methods for detecting nitrosamines in various matrices.

Mechanism of Action

The mechanism of action of N-Nitroso-2,3-dihydroxypropylethanolamine involves its interaction with cellular components, leading to the formation of DNA adducts. These adducts can cause mutations and initiate carcinogenesis. The compound’s electrophilic nature allows it to react with nucleophilic sites in DNA, proteins, and other biomolecules, disrupting normal cellular functions .

Comparison with Similar Compounds

  • N-Nitrosodimethylamine (NDMA)
  • N-Nitrosodiethylamine (NDEA)
  • N-Nitrosomorpholine (NMOR)

Comparison: N-Nitroso-2,3-dihydroxypropylethanolamine is unique due to its dihydroxypropyl group, which imparts different chemical reactivity and biological activity compared to other nitrosamines. While NDMA and NDEA are well-known for their high carcinogenic potential, this compound’s distinct structure may result in different metabolic pathways and toxicological profiles .

Properties

IUPAC Name

N-(2,3-dihydroxypropyl)-N-(2-hydroxyethyl)nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O4/c8-2-1-7(6-11)3-5(10)4-9/h5,8-10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVIKNOBHVPYAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N(CC(CO)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5020992
Record name 3-[(2-Hydroxyethyl)nitrosoamino]-1,2-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5020992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89911-78-4
Record name N-Nitro-N-(2,3-dihydroxypropyl)-N-(2-hydroxyethyl)amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089911784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(2-Hydroxyethyl)nitrosoamino]-1,2-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5020992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Nitroso-2,3-dihydroxypropylethanolamine
Reactant of Route 2
N-Nitroso-2,3-dihydroxypropylethanolamine
Reactant of Route 3
N-Nitroso-2,3-dihydroxypropylethanolamine
Reactant of Route 4
N-Nitroso-2,3-dihydroxypropylethanolamine
Reactant of Route 5
N-Nitroso-2,3-dihydroxypropylethanolamine
Reactant of Route 6
N-Nitroso-2,3-dihydroxypropylethanolamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.